molecular formula C23H24N2O3 B251830 3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide

3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide

Cat. No. B251830
M. Wt: 376.4 g/mol
InChI Key: ABVUZEFIUKYRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as MPBD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBD belongs to the class of benzamide derivatives and is known to exhibit potent pharmacological properties. In

Mechanism of Action

The mechanism of action of 3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. 3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been investigated for its potential use in the treatment of neurodegenerative disorders, and has been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide is its potent pharmacological properties, which make it an attractive candidate for drug development. The synthesis method is relatively simple and can be carried out in a laboratory setting. However, one of the limitations of 3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide is its potential toxicity, which needs to be further investigated.

Future Directions

There are several future directions for the research on 3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One of the areas of interest is the development of 3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide-based drugs for the treatment of inflammatory and neurodegenerative disorders. Further studies are needed to investigate the potential toxicity of 3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide and its derivatives. The mechanism of action of 3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide needs to be further elucidated to understand its pharmacological properties. Additionally, the development of novel synthetic routes for the synthesis of 3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide and its derivatives can lead to the discovery of new compounds with enhanced pharmacological properties.
Conclusion
In conclusion, 3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method is relatively simple and can be carried out in a laboratory setting. 3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide exhibits potent anti-inflammatory, analgesic, and anti-cancer properties, and has been investigated for its potential use in the treatment of neurodegenerative disorders. While there are limitations to the research on 3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide, there are several future directions for the development of 3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide-based drugs and the discovery of new compounds with enhanced pharmacological properties.

Synthesis Methods

The synthesis of 3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves the reaction of 3,5-diethoxybenzoic acid with 4-(4-pyridinylmethyl)phenylamine in the presence of thionyl chloride and dimethylformamide. The resulting product is then treated with benzoyl chloride and triethylamine to obtain the final product, 3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit potent anti-inflammatory, analgesic, and anti-cancer properties. 3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

3,5-diethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C23H24N2O3/c1-3-27-21-14-19(15-22(16-21)28-4-2)23(26)25-20-7-5-17(6-8-20)13-18-9-11-24-12-10-18/h5-12,14-16H,3-4,13H2,1-2H3,(H,25,26)

InChI Key

ABVUZEFIUKYRCP-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)OCC

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)OCC

Origin of Product

United States

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